4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique spirocyclic structure, which includes a combination of fluorinated and methylated aromatic rings, a sulfonyl group, and a diazaspirodecane core.
Mechanism of Action
Target of action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information on the compound, it’s difficult to determine its exact mode of action. Compounds with similar structures often interact with their targets by forming covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of pathways .
Result of action
Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the diazaspirodecane intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the benzoyl group: The final step involves the acylation of the intermediate with 3-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
3-methylbenzoyl chloride: Another precursor used in the synthesis.
Diazaspirodecane derivatives: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its combination of fluorinated and methylated aromatic rings, sulfonyl group, and diazaspirodecane core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-16-4-3-5-18(14-16)21(26)24-10-8-22(9-11-24)25(12-13-29-22)30(27,28)19-6-7-20(23)17(2)15-19/h3-7,14-15H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJLLTFDFDMOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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